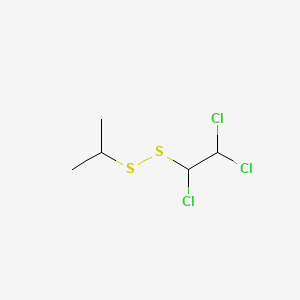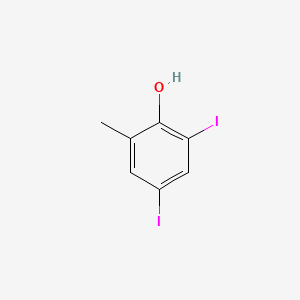![molecular formula C10H12O4 B14164020 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene CAS No. 35357-33-6](/img/structure/B14164020.png)
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,9,12-Tetraoxadispiro[4242]tetradeca-6,13-diene is a complex organic compound with the molecular formula C10H16O4 It is characterized by its unique spirocyclic structure, which includes two spiro-linked tetraoxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the intermediate 1,4-cyclohexanedione bis(ethylene ketal). This intermediate is then subjected to further reactions to form the final spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler spirocyclic compounds.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or simpler hydrocarbons.
Scientific Research Applications
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its stability and reactivity
Mechanism of Action
The mechanism by which 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene exerts its effects involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedione bis(ethylene ketal): An intermediate in the synthesis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene.
1,4-Cyclohexanedione bis(ethylene acetal): Another related compound with similar reactivity.
1,4-Cyclohexanedione bisethylene ketal: Shares structural similarities and is used in similar applications
Uniqueness
This compound is unique due to its double spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
35357-33-6 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1,4,9,12-tetraoxadispiro[4.2.48.25]tetradeca-6,13-diene |
InChI |
InChI=1S/C10H12O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-4H,5-8H2 |
InChI Key |
HMTXHRCFOCTHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CC3(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)
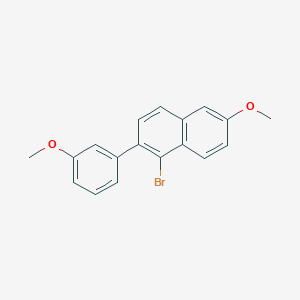

![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
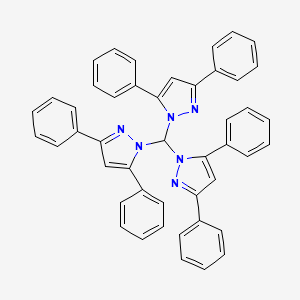
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)

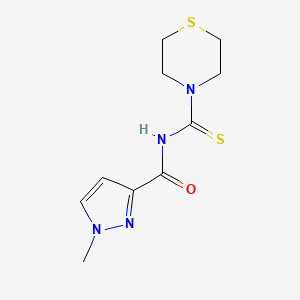
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
